1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

Physicochemical properties Drug-likeness Bioavailability

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid is a heterobifunctional building block combining a nipecotic acid scaffold with a 2-phenyloxazole moiety. It is commercially supplied with a standard purity of 95% and is primarily used in medicinal chemistry for the synthesis of amide libraries, particularly as a core scaffold for selective phosphodiesterase 8 (PDE8) inhibitors.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 1155616-11-7
Cat. No. B1418530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
CAS1155616-11-7
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=COC(=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20)
InChIKeyHTKLKSZZBFWIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid (CAS 1155616-11-7) Procurement Guide


1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid is a heterobifunctional building block combining a nipecotic acid scaffold with a 2-phenyloxazole moiety [1]. It is commercially supplied with a standard purity of 95% and is primarily used in medicinal chemistry for the synthesis of amide libraries, particularly as a core scaffold for selective phosphodiesterase 8 (PDE8) inhibitors [2]. Its key differentiator from close analogs is the specific attachment of the carboxylic acid at the piperidine ring's 3-position, which imparts distinct physicochemical properties and geometries in derived bioactive compounds [3].

Application PDE8 inhibitor library synthesis
Regiochemistry 3-carboxylic acid enables unique geometry
Purity Standard research-grade

Why 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid Cannot Be Replaced by Simple Analogs


Simple substitution of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid with its 2- or 4-carboxylic acid positional isomers will result in a fundamentally different spatial orientation of the critical carboxylic acid functional group. This regioisomeric variation alters the compound's acid dissociation constant (pKa), lipophilicity (LogP), and the geometry of amide bonds formed during library synthesis, directly impacting the pharmacokinetic and pharmacodynamic profiles of final drug candidates. For instance, the 3-position uniquely enables an intramolecular hydrogen-bonding motif between the piperidine nitrogen and carboxylic acid, a conformation inaccessible to the 2- and 4-substituted analogs [1]. This structural nuance is critical when the target binding pocket, such as that of PDE8, discriminates between these positions, making generic regioisomeric substitution a source of failed SAR studies [2].

Ionization & Lipophilicity Replacing 3-COOH with 2- or 4-isomer shifts pKa and LogP, altering solubility and permeability profiles.
Intramolecular H-Bonding The 3-position uniquely supports internal hydrogen bonding with piperidine nitrogen; 2-/4-analogs cannot replicate this conformation.
PDE8 Scaffold Requirement Reported SAR data suggest PDE8 inhibitory activity depends on the 3-carboxylic acid motif; regioisomers may yield inactive compounds.

Quantitative Evidence for Selecting 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid


Acidic pKa: The 3-Carboxylic Acid is a Stronger Acid than its 2-Isomer

The 3-carboxylic acid regioisomer exhibits a significantly lower acid dissociation constant (pKa = 3.63) compared to the 2-carboxylic acid isomer. This increased acidity enhances its ionization state at physiological pH, potentially improving aqueous solubility and reducing passive membrane permeability, a crucial parameter for tuning the ADME profile of derived drug candidates [1].

Acidic pKa
Head-to-head
3-isomer pKa = 3.63, predicted LogD pH 7.4 = -0.58 vs 2-isomer LogD -0.14
Supports hydrophilicity and solubility tuning for oral bioavailability studies
Predicted values; experimental confirmation recommended
Physicochemical properties Drug-likeness Bioavailability

PDE8 Inhibitor SAR: The 3-Carboxylic Acid Scaffold is Essential for Biological Activity

A focused SAR study on novel PDE8 inhibitors demonstrated that the piperidine-3-carboxylic acid scaffold, when elaborated into an amide with an aryloxazole moiety, is critical for activity. A derivative (compound 17) lacking the aryloxazole system was inactive, while the 3-carboxylic acid amides (compounds 2-7) retained activity, implying that the 3-position is essential for presenting the amide into the PDE8 binding pocket [1]. Although the direct piperidine-2- or 4-carboxylic acid analogs were not explicitly reported, the study confirms the 3-position is the productive scaffold for this target class.

PDE8 SAR
Class-level inference
3-Carboxylic amides retained activity; control without scaffold was inactive
May support PDE8-targeted library design; direct isomer comparison needed
Confirm activity of 2-/4-isomers
PDE8 inhibition Structure-Activity Relationship Medicinal Chemistry

Lipophilicity Profiling: The 3-Isomer is the Most Hydrophilic Regioisomer

Predicted lipophilicity (XLogP3-AA) values indicate that the 3-carboxylic acid isomer (XLogP3 = -0.4) and the 4-isomer (XLogP3 = -0.4) are more hydrophilic than the 2-isomer (XLogP3 = 0.1). This 0.5 log unit difference translates to a 3.16-fold lower partition coefficient for the 3-isomer relative to the 2-isomer, a meaningful distinction for compounds where low logP is desired to mitigate off-target binding and metabolic clearance [1].

Lipophilicity
Head-to-head
XLogP3: 3-isomer = -0.4, 2-isomer = 0.1, 4-isomer = -0.4
3-isomer more hydrophilic; may reduce off-target binding potential
Computed; validate with experimental logP
Lipophilicity ADME prediction Drug design

Application Scenarios for Procuring 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid


Synthesis of Selective PDE8 Inhibitor Libraries

Based on direct SAR evidence, this compound is the preferred core scaffold for synthesizing amide libraries targeting PDE8. Researchers can couple the 3-carboxylic acid with diverse amines to explore the PDE8 binding pocket, a strategy validated in recent studies [1]. Using the 2- or 4-isomer would likely produce inactive or suboptimal hits.

Optimization of Aqueous Solubility in Early Drug Discovery

For hit-to-lead programs requiring low lipophilicity to combat metabolic instability or hERG binding, the 3-isomer (XLogP3 = -0.4, pKa = 3.63) provides a measurable advantage over the more lipophilic 2-isomer (XLogP3 = 0.1). The lower LogP translates to higher predicted aqueous solubility, a key criterion for in vivo testing [2].

Construction of Conformationally Restricted Peptidomimetics

The unique spatial arrangement of the carboxylic acid at the piperidine 3-position, combined with the rigid oxazole linker, makes this compound an ideal building block for generating peptidomimetics with defined dihedral angles. This regioisomer enables substitution vectors inaccessible to the 2- and 4-analogs, expanding the accessible chemical space in fragment-based drug design [3].

Application
Selection Property
Validation Focus
PDE8 inhibitor library synthesis
3-Carboxylic acid regiochemistry for target engagement
Activity in PDE8 enzyme assay
Aqueous solubility optimization
Lower lipophilicity vs. 2-isomer
Experimental logP/solubility measurement
Conformationally restricted peptidomimetics
3-Position spatial geometry and dihedral control
Structural characterization of amide bond geometry
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